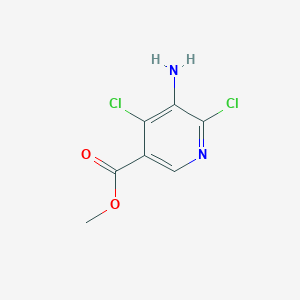
(3R,4R,5R)-5-(benzoyloxymethyl)-3-methyl-2-oxotetrahydrofuran-3,4-diyl dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone is a biochemical compound known for its pharmacological properties. It is a glutamate receptor agonist that binds to the GluR2/3 family of glutamate receptors . This compound has been used in various research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone typically involves the benzoylation of D-ribonic acid derivatives. The process includes the use of benzoyl chloride as a reagent under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the benzoyl esters.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzoyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can yield a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is employed in studies involving glutamate receptors and their role in cellular signaling.
Industry: The compound is used in the production of various biochemical reagents and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects by binding to the GluR2/3 family of glutamate receptors, acting as an agonist. This binding triggers a series of cellular responses that are crucial for neurotransmission and other physiological processes . The molecular targets include the receptor proteins, and the pathways involved are primarily related to glutamate signaling .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-Tri-O-benzyl-D-ribonolactone: Another benzoylated ribonic acid derivative used in organic synthesis.
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: A ribose-derived compound used in nucleoside synthesis.
Methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside: A similar compound used in various chemical reactions.
Uniqueness
2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone is unique due to its specific binding affinity to the GluR2/3 family of glutamate receptors and its role as an agonist. This property makes it particularly valuable in research focused on neurotransmission and receptor signaling .
Propiedades
Fórmula molecular |
C27H22O8 |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
[(4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C27H22O8/c1-27(35-25(30)20-15-9-4-10-16-20)22(34-24(29)19-13-7-3-8-14-19)21(33-26(27)31)17-32-23(28)18-11-5-2-6-12-18/h2-16,21-22H,17H2,1H3/t21?,22?,27-/m1/s1 |
Clave InChI |
KOELERLPRQKGLG-HAPLJMJGSA-N |
SMILES isomérico |
C[C@]1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES canónico |
CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Diphenyl-6-(3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14073950.png)










![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-difluorobenzene](/img/structure/B14074027.png)


